1-Bromo-3-(2,2-dimethoxyethoxy)benzene
Overview
Description
1-Bromo-3-(2,2-dimethoxyethoxy)benzene is a useful research compound. Its molecular formula is C10H13BrO3 and its molecular weight is 261.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : 1-Bromo-3-(2,2-dimethoxyethoxy)benzene and related compounds are often synthesized using methods like the Wittig-Horner reaction and nucleophilic reactions. These synthesis techniques are crucial for preparing specific brominated compounds used in various research applications (Liang Zuo-qi, 2015).
Characterization and Computational Studies : Detailed characterization of these compounds is conducted using techniques such as NMR, IR spectroscopy, and elemental analysis. Additionally, computational studies like density functional theory (DFT) calculations help in understanding their optimized structure and properties (S. Patil et al., 2012).
Fluorescence and Photoluminescence Properties
- Fluorescence Applications : Some brominated benzene derivatives exhibit unique fluorescence and photoluminescence properties. These properties are studied in both solution and solid states, providing insights for potential applications in materials science and photonics (Liang Zuo-qi, 2015).
Chemical Reactivity and Applications
Chemical Reactivity and Synthesis of Complex Molecules : Brominated benzene compounds are used as precursors in the synthesis of more complex molecules. This includes their use in cross-coupling reactions and the synthesis of compounds with specific electronic properties (H. Fink et al., 1997).
Organometallic Synthesis : Certain 1-bromo-substituted benzene compounds are versatile starting materials in organometallic synthesis. They can form various synthetically useful reactions with organometallic intermediates (J. Porwisiak, M. Schlosser, 1996).
Mechanism of Action
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution reactions . In these reactions, the bromine atom is substituted onto the benzene ring, which can alter the properties of the molecule and its interactions with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by “1-Bromo-3-(2,2-dimethoxyethoxy)benzene” would depend on its specific targets. Brominated compounds can often affect pathways involving aromatic amino acids, as these compounds can undergo reactions with the benzene rings in these amino acids .
Properties
IUPAC Name |
1-bromo-3-(2,2-dimethoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZQTFFAPPXGDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COC1=CC(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569308 | |
Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62810-43-9 | |
Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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